
Copper--holmium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–holmium (2/1) is an alloy composed of copper and holmium in a 2:1 ratio. This compound combines the properties of both copper and holmium, resulting in unique characteristics that make it valuable in various applications, particularly in the fields of electronics and materials science. Copper is known for its excellent electrical conductivity and thermal properties, while holmium is recognized for its magnetic properties and high neutron absorption cross-section.
準備方法
Synthetic Routes and Reaction Conditions: Copper–holmium (2/1) can be synthesized through various methods, including co-sputtering and alloying. In the co-sputtering method, pure copper and holmium nitride are simultaneously sputtered onto a substrate, such as silicon, to form a thin film of the alloy . This method allows for precise control over the composition and thickness of the alloy film.
Industrial Production Methods: Industrial production of copper–holmium (2/1) typically involves melting and alloying the constituent metals. The metals are melted together in a controlled environment to ensure uniform mixing and to prevent oxidation. The molten alloy is then cast into the desired shape or form, such as ingots or thin films, depending on the intended application.
化学反応の分析
Types of Reactions: Copper–holmium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy can react with oxygen to form oxides, and it can also participate in redox reactions with other metals and compounds.
Common Reagents and Conditions: Common reagents used in reactions with copper–holmium (2/1) include oxygen, halogens, and acids. For example, the alloy can react with hydrochloric acid to form copper chloride and holmium chloride. The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving copper–holmium (2/1) depend on the specific reagents and conditions used. For instance, oxidation reactions with oxygen can produce copper oxide and holmium oxide, while reactions with halogens can yield copper halides and holmium halides .
科学的研究の応用
Copper–holmium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of electronics, the alloy is used to create reliable interconnects in microelectronic devices, thin-film transistor liquid-crystal displays, and solar cells
In materials science, copper–holmium (2/1) is studied for its potential use in magnetic materials and high-temperature superconductors. The alloy’s magnetic properties, combined with its thermal stability, make it a promising candidate for these advanced materials.
In the medical field, copper–holmium (2/1) is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems
作用機序
The mechanism by which copper–holmium (2/1) exerts its effects is primarily related to its unique combination of electrical, thermal, and magnetic properties. The copper component provides excellent electrical conductivity and thermal stability, while the holmium component contributes strong magnetic properties and high neutron absorption cross-section .
At the molecular level, the alloy’s properties are influenced by the interactions between copper and holmium atoms. These interactions result in a stable alloy with enhanced performance characteristics compared to the individual metals.
類似化合物との比較
Copper–holmium (2/1) can be compared to other copper-based and holmium-based alloys. Similar compounds include copper–holmium (1/1), copper–holmium (3/1), and other copper-rare earth metal alloys.
Uniqueness: The 2:1 ratio of copper to holmium in copper–holmium (2/1) provides a unique balance of electrical, thermal, and magnetic properties that are not found in other ratios or combinations. This specific composition offers enhanced performance in applications requiring high electromigration resistance, low electrical resistivity, and strong magnetic properties .
List of Similar Compounds:- Copper–holmium (1/1)
- Copper–holmium (3/1)
- Copper–yttrium
- Copper–gadolinium
- Copper–dysprosium
These similar compounds share some properties with copper–holmium (2/1) but differ in their specific applications and performance characteristics.
特性
CAS番号 |
60861-99-6 |
|---|---|
分子式 |
Cu2Ho |
分子量 |
292.02 g/mol |
IUPAC名 |
copper;holmium |
InChI |
InChI=1S/2Cu.Ho |
InChIキー |
CVOREYHYBWTASQ-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
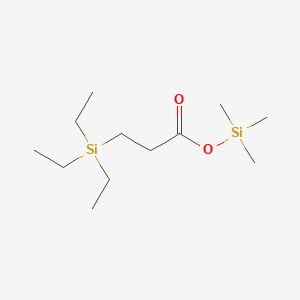
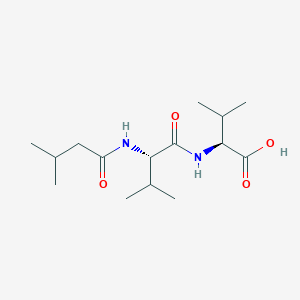
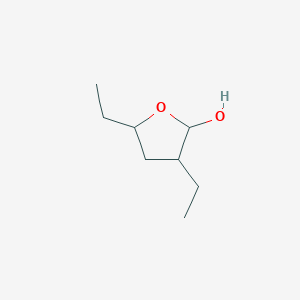
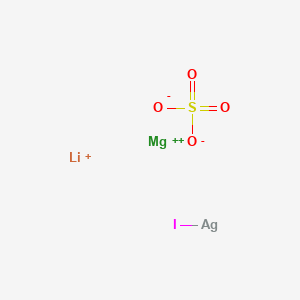


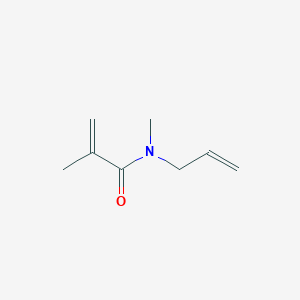
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
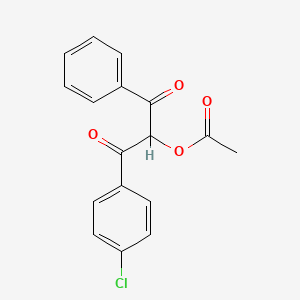
silane](/img/structure/B14611095.png)
